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Abstract
Janagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor

developed by Sihuan Pharmaceutical Holdings Group.[1] Approved in China for the treatment

of type 2 diabetes mellitus (T2DM), it represents a significant advancement in oral anti-diabetic

therapy, particularly within the Chinese market.[2] This technical guide provides an in-depth

overview of the discovery, chemical synthesis, and mechanism of action of Janagliflozin,

supplemented with quantitative data from clinical trials and detailed experimental protocols.

Discovery and Development
Janagliflozin, also known as Huiyoujing (proline janagliflozin tablets), was independently

developed by Jilin Huisheng Biopharmaceutical Co. Ltd., a subsidiary of Sihuan

Pharmaceutical.[2] It is the second domestically developed SGLT2 inhibitor to be approved in

China, receiving clearance from the NMPA on January 23, 2024, for use as both a

monotherapy and in combination with metformin.[1][2] The development of Janagliflozin was

accelerated through a model-informed drug development (MIDD) strategy, which allowed for a

waiver of a traditional Phase 2 study.[3]
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Janagliflozin exerts its therapeutic effect by selectively inhibiting the SGLT2 protein located in

the proximal renal tubules of the kidneys.[4] SGLT2 is responsible for the reabsorption of

approximately 90% of the glucose filtered by the glomerulus.[5] By blocking this transporter,

Janagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose

excretion (glucosuria) and a subsequent lowering of blood glucose levels.[4][5] This

mechanism of action is independent of insulin secretion or sensitivity.[5]
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Mechanism of action of Janagliflozin via SGLT2 inhibition.

Chemical Synthesis Pathway
The chemical synthesis of Janagliflozin is a multi-step process that involves the construction

of two key intermediates followed by their coupling and subsequent modifications. The

synthesis described in patent US9315438B2 provides a framework for the preparation of

Janagliflozin.

Synthesis Workflow
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Intermediate 1 Synthesis

Intermediate 2 Synthesis
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High-level workflow for the chemical synthesis of Janagliflozin.
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Experimental Protocols (Reconstructed from Patent
US9315438B2)
Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride

5-bromo-2-chlorobenzoic acid (270 g, 1.15 mol) is suspended in methylene chloride (2700 mL).

To this mixture, N,N-dimethylformamide (1 mL) is added, followed by the dropwise addition of

oxalyl chloride (288 mL, 3.46 mol) at 0°C. The mixture is then warmed to 20°C and allowed to

react for 3 hours. The reaction mixture is evaporated to yield the product which is used directly

in the next step.

Step 2: Friedel-Crafts Acylation

The crude 5-bromo-2-chlorobenzoyl chloride is subjected to a Friedel-Crafts acylation with

anisole to produce the corresponding ketone.

Step 3: Reduction

The ketone intermediate is reduced to a methylene group.

Step 4: Demethylation

The methyl ether is cleaved to yield 4-(5-bromo-2-chlorobenzyl)phenol.

Step 5: Preparation of (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl methanesulfonate

(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol (112 g, 1.14 mol) is dissolved in methylene chloride (1250

mL) in an ice-water bath. Triethylamine (174 g, 1.69 mol) is added, followed by the slow

dropwise addition of methylsulfonyl chloride (197 g, 1.72 mol). The reaction is stirred for 30

minutes at 0°C. The reaction is quenched with water, and the organic phase is separated and

worked up to yield the mesylated product.

Step 6: Coupling of Intermediates

4-(5-bromo-2-chlorobenzyl)phenol is reacted with (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl

methanesulfonate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 7: Lithium-Halogen Exchange and Addition

The coupled intermediate undergoes a lithium-halogen exchange followed by addition to a

protected gluconolactone.

Step 8: Methylation

The resulting hydroxyl group is methylated.

Step 9: Reduction

The intermediate is reduced.

Step 10: Acylation

The hydroxyl groups of the glucose moiety are protected by acylation.

Step 11: Hydrolysis

The acyl protecting groups are removed by hydrolysis to yield Janagliflozin. The final product

is purified by C18 reverse phase preparative chromatography to a yield of 91%.

Clinical Efficacy and Safety
Janagliflozin has been evaluated in Phase 3 clinical trials in Chinese patients with T2DM, both

as a monotherapy and as an add-on therapy to metformin.

Monotherapy Study
A multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial evaluated the

efficacy and safety of Janagliflozin monotherapy in drug-naive Chinese patients with T2DM

inadequately controlled with diet and exercise.[6] A total of 432 patients were randomized to

receive once-daily placebo, 25 mg Janagliflozin, or 50 mg Janagliflozin.[6]
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Parameter Placebo Janagliflozin 25 mg Janagliflozin 50 mg

Change in HbA1c

from baseline (%)
- -0.80 -0.88

Patients achieving

HbA1c <7.0%
23.5% 47.2% 49.3%

Change in Fasting

Plasma Glucose

(mmol/L)

-
Significant Reduction

(P < 0.05)

Significant Reduction

(P < 0.05)

Change in 2-hour

Postprandial Glucose

(mmol/L)

-
Significant Reduction

(P < 0.05)

Significant Reduction

(P < 0.05)

Change in Body

Weight (kg)
-

Significant Reduction

(P < 0.05)

Significant Reduction

(P < 0.05)

Change in Systolic

Blood Pressure

(mmHg)

-
Significant Reduction

(P < 0.05)

Significant Reduction

(P < 0.05)

Overall Adverse

Events
60.7% 67.8% 71.5%

Add-on Therapy to Metformin
Another multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial assessed the

efficacy and safety of Janagliflozin as an add-on therapy in Chinese patients with T2DM

inadequately controlled with metformin alone.[7] 421 patients were randomized to receive

placebo, 25 mg Janagliflozin, or 50 mg Janagliflozin in addition to their metformin regimen.[7]
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Parameter Placebo Janagliflozin 25 mg Janagliflozin 50 mg

Change in HbA1c

from baseline (%)
- -0.58 -0.58

Patients achieving

HbA1c <7.0%
28.0% 41.8% 41.7%

Change in Fasting

Plasma Glucose

(mmol/L)

-
Significant Reduction

(P < 0.05)

Significant Reduction

(P < 0.05)

Change in 2-hour

Postprandial Glucose

(mmol/L)

-
Significant Reduction

(P < 0.05)

Significant Reduction

(P < 0.05)

Change in Body

Weight (kg)
-

Significant Reduction

(P < 0.05)

Significant Reduction

(P < 0.05)

Change in Systolic

Blood Pressure

(mmHg)

-
Significant Reduction

(P < 0.05)

Significant Reduction

(P < 0.05)

In both studies, Janagliflozin was generally well-tolerated, with a low incidence of urinary tract

and genital fungal infections.[6] No severe hypoglycemia occurred in the add-on therapy trial.

[7]

Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in Chinese subjects with T2DM have shown that Janagliflozin is

rapidly absorbed following oral administration, reaching maximum plasma concentration

(Cmax) in approximately 2 to 6 hours.[4][8] The mean half-life at steady state is around 21 to

23 hours.[6] Pharmacodynamic studies have demonstrated that Janagliflozin significantly

promotes urinary glucose excretion.[4][8]
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Example workflow for a Phase 3 clinical trial of Janagliflozin.

Conclusion
Janagliflozin is a novel SGLT2 inhibitor with a robust clinical profile demonstrating significant

efficacy in improving glycemic control, reducing body weight, and lowering blood pressure in
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patients with type 2 diabetes. Its development and approval mark a notable achievement in

China's domestic pharmaceutical landscape. The chemical synthesis, while complex, provides

a viable route for large-scale production. As a new therapeutic option, Janagliflozin holds

promise for the management of T2DM, particularly for patients in China. Further research may

explore its potential cardiovascular and renal protective benefits, consistent with the broader

class of SGLT2 inhibitors.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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